molecular formula C12H10BrNO2 B11842921 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione

9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione

Cat. No.: B11842921
M. Wt: 280.12 g/mol
InChI Key: OBUFNKLGLNJOSM-UHFFFAOYSA-N
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Description

9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a bromine atom at the 9th position and a fused indole ring system, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione typically involves the bromination of a suitable indole precursor. One common method includes the reaction of 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydro derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.

    5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione: Lacks the bromine atom but shares a similar core structure.

Uniqueness

9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other indole derivatives and makes it a valuable compound for various applications.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

9-bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione

InChI

InChI=1S/C12H10BrNO2/c13-9-7-4-2-1-3-6(7)5-8-10(9)14-12(16)11(8)15/h5H,1-4H2,(H,14,15,16)

InChI Key

OBUFNKLGLNJOSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(C=C2C1)C(=O)C(=O)N3)Br

Origin of Product

United States

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